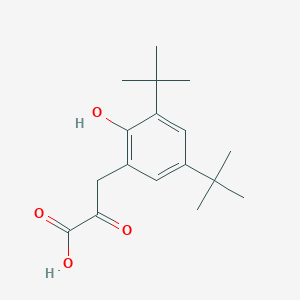
2,4-Dibromo-6-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of two bromine atoms at positions 2 and 4, and a phenyl group at position 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-phenylpyrimidine typically involves the bromination of 6-phenylpyrimidine. One common method is the reaction of 6-phenylpyrimidine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 4 positions of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4-Dibromo-6-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and amines.
Reduction Reactions: The compound can be reduced to form 2,4-diamino-6-phenylpyrimidine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, or primary amines in ethanol.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Coupling: Phenylboronic acid with palladium acetate and triphenylphosphine in a suitable solvent like toluene.
Major Products
Substitution: 2,4-Dimethoxy-6-phenylpyrimidine, 2,4-Diamino-6-phenylpyrimidine.
Reduction: 2,4-Diamino-6-phenylpyrimidine.
Coupling: Various biaryl derivatives depending on the coupling partner.
科学的研究の応用
2,4-Dibromo-6-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes and receptors in cancer and infectious diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of various biological processes.
Chemical Synthesis: As a versatile intermediate, it is used in the synthesis of more complex heterocyclic compounds and natural product analogs.
作用機序
The mechanism of action of 2,4-Dibromo-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The bromine atoms and phenyl group contribute to its binding affinity and specificity. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices.
類似化合物との比較
Similar Compounds
2,4-Dichloro-6-phenylpyrimidine: Similar structure but with chlorine atoms instead of bromine. It has different reactivity and electronic properties.
2,4-Diamino-6-phenylpyrimidine: A reduced form with amino groups instead of bromine. It is used in different applications, particularly in medicinal chemistry.
2,4-Dibromo-5-phenylpyrimidine: Similar but with the phenyl group at position 5. It has different steric and electronic effects.
Uniqueness
2,4-Dibromo-6-phenylpyrimidine is unique due to the specific positioning of bromine atoms and the phenyl group, which confer distinct reactivity and electronic properties. This makes it a valuable intermediate in the synthesis of various functional materials and bioactive compounds.
特性
分子式 |
C10H6Br2N2 |
|---|---|
分子量 |
313.98 g/mol |
IUPAC名 |
2,4-dibromo-6-phenylpyrimidine |
InChI |
InChI=1S/C10H6Br2N2/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H |
InChIキー |
FNXYCTUXLKADEG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13699733.png)
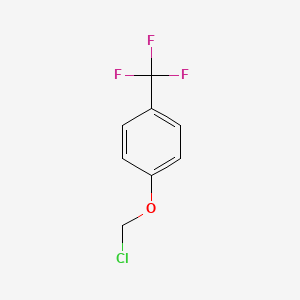
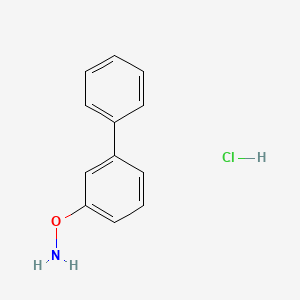
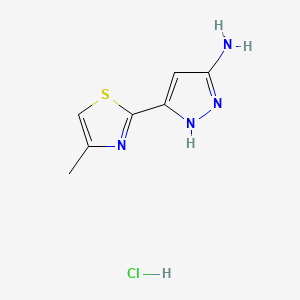

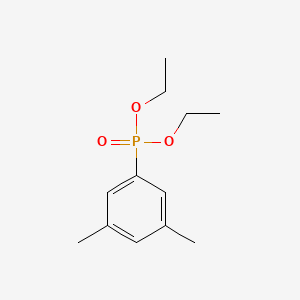
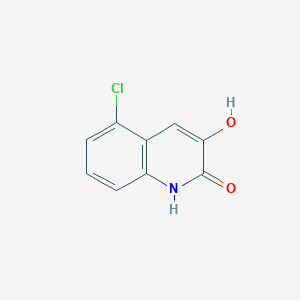
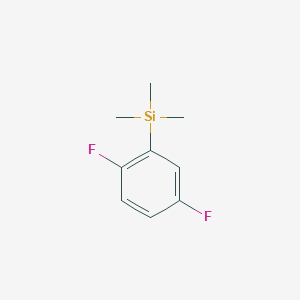
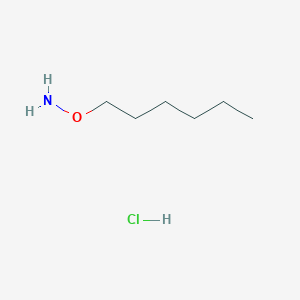
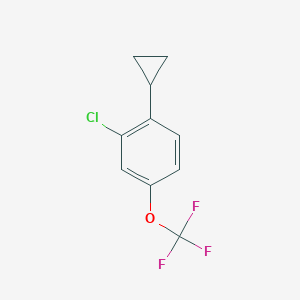
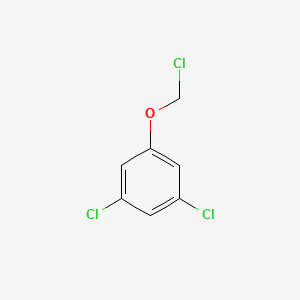
![5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13699789.png)

